![molecular formula C24H22N4O4S B2381280 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 891123-61-8](/img/structure/B2381280.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
説明
N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic 1,3,4-oxadiazole derivative featuring a benzamide core linked to a sulfamoyl group and a substituted 2,5-dimethylphenyl ring. This compound shares structural motifs common to bioactive molecules, such as the 1,3,4-oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity) and the sulfamoyl group (implicated in enzyme inhibition).
特性
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-16-9-10-17(2)21(15-16)23-26-27-24(32-23)25-22(29)18-11-13-20(14-12-18)33(30,31)28(3)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,25,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTNPNIVHXABRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound notable for its diverse biological activities. This compound belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. The molecular formula for this compound is C23H24N4O3S, with a molecular weight of approximately 440.53 g/mol.
Chemical Structure
The structural representation of the compound includes an oxadiazole ring and a sulfamoyl group attached to a benzamide moiety. This configuration contributes to its reactivity and biological interactions.
Biological Activity
Research indicates that compounds containing the oxadiazole structure often exhibit significant biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that oxadiazole derivatives possess antimicrobial properties against various pathogens. For instance, derivatives similar to this compound have shown efficacy against bacteria and fungi.
- Anticancer Properties : Some oxadiazole compounds have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes or signaling pathways.
- Neuroprotective Effects : Research has indicated that certain oxadiazoles can enhance cognitive functions and provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's disease. This is primarily attributed to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as AChE and BChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function.
- Cellular Interaction : The oxadiazole ring can interact with various cellular targets, potentially altering cell signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that oxadiazole derivatives can modulate oxidative stress in cells, thereby protecting against damage caused by ROS.
Neuroprotective Study
In a study investigating the neuroprotective effects of related oxadiazole compounds on cognitive decline, researchers found that treatment with these compounds improved performance in memory tasks in rodent models induced with amyloid-beta (Aβ) plaques. The study highlighted the importance of AChE inhibition in enhancing memory retention and cognitive function .
Antimicrobial Activity Assessment
Another study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications as antimicrobial agents .
Data Table: Biological Activities of Related Compounds
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,4-Oxadiazoles with Sulfamoyl/Benzamide Motifs
The following table summarizes key structural and physicochemical properties of comparable compounds:
Key Observations
Substituent Effects on Physicochemical Properties :
- The 2,5-dimethylphenyl substituent in the target compound likely enhances lipophilicity compared to LMM5’s 4-methoxyphenyl group (polar methoxy) or LMM11’s furan-2-yl (aromatic heterocycle). This difference may influence solubility and membrane permeability .
- The 3,5-dimethoxyphenyl analog () has higher molecular weight (513.55 g/mol) due to methoxy groups, which may reduce metabolic stability compared to methyl substituents .
Bioactivity Trends :
- LMM5 and LMM11 exhibit antifungal activity against C. albicans, attributed to their sulfamoyl groups and 1,3,4-oxadiazole cores, which may inhibit thioredoxin reductase . The target compound’s 2,5-dimethylphenyl group could modulate target binding compared to LMM5’s 4-methoxyphenyl, but activity data are lacking in the evidence.
- Compound 7f () shares the 2,5-dimethylphenyl group but includes a thiazole ring, which may confer distinct electronic properties. Its higher melting point (178°C vs. LMM oils) suggests stronger intermolecular forces due to polarizable sulfur atoms .
Synthetic and Analytical Data :
- IR and NMR data from and confirm the integrity of 1,3,4-oxadiazole rings and sulfamoyl groups. For example, IR absorption at ~1247–1255 cm⁻¹ (C=S stretching) and ~1663–1682 cm⁻¹ (C=O) are consistent across analogs .
- The target compound’s benzamide and sulfamoyl groups align with tautomeric equilibria observed in , where thione-thiol tautomerism affects spectral properties .
準備方法
Cyclization of 2,5-Dimethylbenzohydrazide
The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of 2,5-dimethylbenzohydrazide. This intermediate is prepared by reacting 2,5-dimethylbenzoic acid with hydrazine hydrate in ethanol under reflux (72–80% yield). Cyclization is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent:
- Hydrazide formation : 2,5-Dimethylbenzoic acid (10 mmol) is refluxed with hydrazine hydrate (12 mmol) in ethanol (50 mL) for 6 h.
- Cyclization : The hydrazide is treated with POCl₃ (15 mL) at 80°C for 4 h. The mixture is quenched with ice, neutralized with NaHCO₃, and extracted with ethyl acetate.
- Isolation : The crude product is recrystallized from ethanol to yield 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine (68–75% yield).
Key Data :
Parameter | Value | Source |
---|---|---|
Reaction Temperature | 80°C | |
Yield | 68–75% | |
Characterization | ¹H NMR (CDCl₃): δ 2.66 (s, 3H, CH₃), 7.88–8.81 (m, Ar-H) |
Synthesis of 4-[Methyl(Phenyl)Sulfamoyl]Benzoic Acid
Sulfamoylation of 4-Aminobenzoic Acid
The sulfamoyl group is introduced via a two-step process:
Step 1: Sulfonation :
4-Aminobenzoic acid (10 mmol) reacts with chlorosulfonic acid (15 mmol) in dry dichloromethane at 0°C. The intermediate sulfonyl chloride is isolated and used directly.
Step 2: Amination :
The sulfonyl chloride is treated with N-methylaniline (12 mmol) in pyridine at room temperature for 12 h. The product, 4-[methyl(phenyl)sulfamoyl]benzoic acid, is purified via recrystallization (60–65% yield).
Key Data :
Parameter | Value | Source |
---|---|---|
Reaction Time | 12 h | |
Yield | 60–65% | |
Characterization | ¹³C NMR (DMSO-d₆): δ 167.2 (C=O), 139.5 (S=O) |
Coupling of Oxadiazole Amine and Benzoyl Chloride
Formation of Benzamide
The final coupling is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent:
Procedure :
- Acid chloride formation : 4-[Methyl(phenyl)sulfamoyl]benzoic acid (5 mmol) is treated with thionyl chloride (10 mL) at reflux for 3 h. Excess SOCl₂ is removed under vacuum.
- Coupling : The acid chloride is reacted with 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine (5 mmol) in dry DCM with triethylamine (10 mmol) at 0°C. The mixture is stirred for 12 h, washed with water, and purified via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
Parameter | Value | Source |
---|---|---|
Coupling Reagent | EDCI/HOBt | |
Yield | 70–78% | |
Purity | >95% (HPLC) |
Optimization and Challenges
Cyclization Efficiency
The use of POCl₃ versus polyphosphoric acid (PPA) was compared (Table 1):
Condition | Yield (%) | Purity (%) |
---|---|---|
POCl₃, 80°C, 4 h | 75 | 98 |
PPA, 120°C, 6 h | 68 | 95 |
POCl₃ provided higher yields due to milder conditions and reduced side reactions.
Q & A
Q. What are the key synthetic steps for preparing N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide?
The synthesis involves three critical steps:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PPA) .
- Benzamide attachment : Reaction of the oxadiazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) .
- Sulfamoyl group introduction : Coupling the intermediate with methyl(phenyl)sulfonamide using reagents like EDCI to form the sulfonamide bond . Purification typically involves column chromatography or recrystallization.
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : To confirm the integration of aromatic protons and substituent positions (e.g., dimethylphenyl groups) .
- HPLC : For assessing purity (>95% is standard for research-grade material) .
- Mass spectrometry : To verify molecular weight (e.g., ~492.5 g/mol) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs exhibit antimicrobial activity (e.g., inhibition of Gram-positive bacteria) and anticancer potential (cytotoxicity in MCF-7 breast cancer cells via apoptosis induction) . Screening typically involves in vitro assays like MIC (Minimum Inhibitory Concentration) and MTT (cell viability) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature control : Oxadiazole cyclization requires precise heating (80–100°C) to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfamoyl coupling efficiency .
- Catalyst use : EDCI/HOBt systems improve amide bond formation yields by reducing racemization . Advanced monitoring tools like in-situ FTIR or flow chemistry setups enable real-time optimization .
Q. What structural features drive its biological activity, and how can SAR studies be designed?
- Critical moieties : The oxadiazole ring enhances metabolic stability, while the sulfamoyl group may target enzymes like carbonic anhydrase .
- SAR strategies :
- Modify the 2,5-dimethylphenyl group to assess steric effects on target binding.
- Replace the methyl(phenyl)sulfamoyl group with other sulfonamides to explore selectivity .
- Use molecular docking to predict interactions with biological targets (e.g., kinases, proteases) .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?
- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration) .
- Validate mechanisms : Use orthogonal methods (e.g., Western blotting for apoptosis markers alongside MTT data) .
- Control for solubility : Address poor aqueous solubility via co-solvents (e.g., DMSO ≤0.1%) or prodrug derivatization .
Q. What strategies identify the compound’s molecular targets?
- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
- Kinase profiling screens : Test inhibition against panels of recombinant kinases (e.g., EGFR, VEGFR) .
- Computational approaches : Molecular dynamics simulations to predict binding pockets in homology models .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Hydrolytic stability : The oxadiazole ring is prone to hydrolysis at pH >8; buffer selection (e.g., PBS pH 7.4) is critical .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation; consider adding inhibitors like 1-aminobenzotriazole .
Methodological Notes
- Data tables for comparative studies should include substituent variations, assay results (IC₅₀, MIC), and computational parameters (docking scores) .
- Contradictions in synthesis protocols (e.g., EDCI vs. DCC for sulfamoyl coupling) require validation via side-by-side trials .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。